molecular formula C16H12Cl3N3O3 B12940416 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B12940416
M. Wt: 400.6 g/mol
InChI Key: JIFIXUBJVGCKSS-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine and methoxy groups attached to a pyrido[2,3-d]pyrimidinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[2,3-d]pyrimidinone precursor, followed by chlorination and methoxylation reactions to introduce the chlorine and methoxy groups at specific positions on the aromatic ring. The reaction conditions often require the use of strong chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylation can be achieved using methanol in the presence of a base like sodium methoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques like recrystallization or chromatography to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution of chlorine atoms can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline
  • 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles

Uniqueness

Compared to similar compounds, 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one exhibits unique structural features that influence its reactivity and biological activity. The presence of the pyrido[2,3-d]pyrimidinone core and specific substitution pattern distinguishes it from other related compounds, potentially offering distinct advantages in terms of selectivity and potency in various applications .

Properties

Molecular Formula

C16H12Cl3N3O3

Molecular Weight

400.6 g/mol

IUPAC Name

2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C16H12Cl3N3O3/c1-22-14-7(6-20-16(19)21-14)4-8(15(22)23)11-12(17)9(24-2)5-10(25-3)13(11)18/h4-6H,1-3H3

InChI Key

JIFIXUBJVGCKSS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C(=CC(=C3Cl)OC)OC)Cl)Cl

Origin of Product

United States

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